2-Chloro-6-prop-2-enoxypyridine-4-carboxylic acid
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Overview
Description
2-Chloro-6-prop-2-enoxypyridine-4-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of a chlorine atom at the 2-position, a prop-2-enoxy group at the 6-position, and a carboxylic acid group at the 4-position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-prop-2-enoxypyridine-4-carboxylic acid typically involves the following steps:
Alkylation: The prop-2-enoxy group can be introduced via an alkylation reaction using prop-2-enol and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination, alkylation, and carboxylation processes. These processes are typically carried out in batch reactors or continuous flow reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-prop-2-enoxypyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or thiol (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-6-prop-2-enoxypyridine-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-prop-2-enoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine-4-carboxylic acid
- 2-Chloro-6-methoxypyridine-4-carboxylic acid
- 2-Chloro-6-ethoxypyridine-4-carboxylic acid
Uniqueness
2-Chloro-6-prop-2-enoxypyridine-4-carboxylic acid is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C9H8ClNO3 |
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Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-6-prop-2-enoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO3/c1-2-3-14-8-5-6(9(12)13)4-7(10)11-8/h2,4-5H,1,3H2,(H,12,13) |
InChI Key |
KQSCMRRTEWUGBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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